Cas no 2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-)
![1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- structure](https://it.kuujia.com/scimg/cas/2457-81-0x500.png)
2457-81-0 structure
Nome del prodotto:1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-
- NSC166540
- 9-(5-s-methyl-5-thiopentofuranosyl)-9h-purin-6-amine
- NSC335422
- AKOS024285973
- FT-0665839
- NSC-166536
- SCHEMBL890628
- NSC-166540
- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- (2R,5S)-2-(6-Aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- NSC-208835
- NCGC00263645-02
- 53458-31-4
- DTXSID70862955
- 9-(5'-Deoxy-5'-(methylthio)-beta-D-xylofuranosyl)-adenine
- beta-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-5-S-methyl-5-thio-
- Adenosine + C2H5S
- NSC166536
- NSC208835
- CHEBI:180963
- 2457-81-0
- 53458-29-0
- NSC-335422
- 5'-Deoxy-5'-(methylthio)adenosine, 97%
- 5'-CH3S-xyloA
- NCGC00263645-01
- 2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol
- 2-(6-aminopurin-9-yl)-5-(methylsulanylmethyl)oxolane-3,4-diol
- (+/-)-p-ethoxybenzoin
-
- Inchi: InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7+,8-,11-/m1/s1
- Chiave InChI: WUUGFSXJNOTRMR-GZCUOZMLSA-N
- Sorrisi: CSC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@H](O)[C@H]1O
Proprietà calcolate
- Massa esatta: 297.08956
- Massa monoisotopica: 297.08956
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 352
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.3
- Superficie polare topologica: 145
Proprietà sperimentali
- Densità: 1.85
- Punto di ebollizione: 642.7°Cat760mmHg
- Punto di infiammabilità: 342.5°C
- Indice di rifrazione: 1.843
1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]- Letteratura correlata
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
2. Book reviews
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2457-81-0 (1H-Indene-1,3(2H)-dione,2-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-) Prodotti correlati
- 2457-80-9(5'-Methylthioadenosine)
- 2140-79-6(2'-O-Methyl Adenosine)
- 14365-44-7(5'-Amino-5'-deoxyadenosine)
- 2228703-50-0(3-(2,5-dimethoxypyridin-4-yl)-2-oxopropanoic acid)
- 2228417-37-4(5-(2-methoxy-4,5-dimethylphenyl)-1,2-oxazol-4-amine)
- 868754-42-1(4-2-(5-Ethyl-2-pyridinyl)ethoxybenzenepropanoic Acid Ethyl Ester(Pioglitazone Impurity))
- 2091267-33-1((2,6-dichloro-4-hydroxyphenyl)(ethyl)imino-lambda6-sulfanone)
- 1391917-66-0(2-bromo-4-fluoro-1-(pentafluoroethyl)benzene)
- 1806797-17-0(3-(Difluoromethyl)-2,5-dihydroxy-6-nitropyridine)
- 2640958-34-3(4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
